![molecular formula C11H10O3 B1332526 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone CAS No. 28241-99-8](/img/structure/B1332526.png)
1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
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Overview
Description
“1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” is a naturally occurring organic compound. It has a molecular formula of C11H10O3 and a molecular weight of 190.195 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” consists of a benzofuran ring attached to an ethanone group . The benzofuran ring contains a five-membered furan ring fused with a benzene ring .Physical And Chemical Properties Analysis
“1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” has a molecular weight of 190.195 g/mol . .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including compounds similar to 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone, have shown significant cell growth inhibitory effects on various types of cancer cells. For instance, certain benzofuran compounds have demonstrated inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .
Cytotoxic Properties
These compounds have also been tested for their cytotoxic properties on human cancer cells and healthy cells. The ability to differentiate between cancerous and non-cancerous cells is crucial for developing effective and targeted cancer therapies .
Antibacterial Activities
Benzofuran derivatives have been screened for antibacterial activities using standard and clinical strains. The presence of certain substituents like halogens or hydroxyl groups on the benzofuran scaffold has been associated with good antimicrobial activity .
Synthesis Techniques
Microwave-assisted synthesis (MWI) has been employed to obtain new classes of benzofuran compounds with potential anticancer activity against human ovarian cancer cell lines . Additionally, total synthesis involving copper-mediated and palladium-catalyzed coupling reactions has been utilized to create natural products containing benzofuran rings .
Molecular Research
The molecular structure and properties of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone are well-documented, which aids in further research and development of related compounds with potential therapeutic applications .
Commercial Availability
Future Directions
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Given the broad range of clinical uses of benzofuran derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
properties
IUPAC Name |
1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVYQEMDTUNTIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354637 |
Source
|
Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone | |
CAS RN |
28241-99-8 |
Source
|
Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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